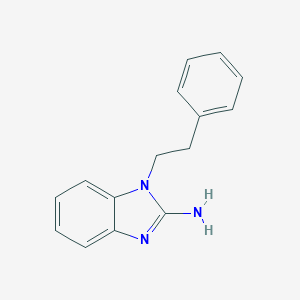
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-phenyl group and an ethanesulfonyl group attached to the triazole ring.
Méthodes De Préparation
The synthesis of 3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzonitrile and ethanesulfonyl chloride.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine hydrate and the appropriate nitrile compound.
Substitution Reaction: The ethanesulfonyl group is introduced through a substitution reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Analyse Des Réactions Chimiques
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing promising cytotoxic activity against cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine can be compared with other triazole derivatives, such as:
5-(4-Chloro-phenyl)-4H-1,2,4-triazol-3-ylamine: This compound lacks the ethanesulfonyl group and has different biological activities.
5-(4-Chloro-phenyl)-1,2,4-triazole-3-thiol: This derivative contains a thiol group instead of an amine group, leading to different reactivity and applications.
5-(4-Chloro-phenyl)-1,2,4-triazole-3-carboxylic acid:
Propriétés
Formule moléculaire |
C10H11ClN4O2S |
|---|---|
Poids moléculaire |
286.74g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-ethylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4O2S/c1-2-18(16,17)15-10(12)13-9(14-15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H2,12,13,14) |
Clé InChI |
CZIBZRUBEIUMRP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
SMILES canonique |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B379332.png)


![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)
![7-[4-(dimethylamino)phenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379339.png)
![7-(4-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379341.png)
![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)
![5-(4-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379344.png)
![5-(2-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379345.png)

![7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379348.png)
![5-(3,4-Dichlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379350.png)
![N,N-dimethyl-N-[4-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379351.png)
![8,9-Diphenyl-2-(2-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379354.png)
